N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H15N3O2/c21-17(14-9-5-2-6-10-14)18-12-11-15-19-16(20-22-15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |
InChI Key |
BBMSJYXSJCLHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide and its derivatives have been investigated for their antibacterial properties. Recent studies have highlighted the potential of oxadiazole derivatives as effective agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). For example, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against these pathogens .
Case Study: Antibacterial Efficacy
A study reported the synthesis of N-(1,3,4-Oxadiazol-2-yl)benzamides that exhibited potent activity against N. gonorrhoeae. These compounds were shown to be non-toxic to human cell lines while maintaining their antibacterial efficacy .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. This compound is believed to inhibit key enzymes involved in cancer cell proliferation. Research indicates that these compounds can block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .
Case Study: Enzyme Inhibition
In a recent investigation, a series of oxadiazole derivatives were synthesized and tested for their anticancer activity. The results showed significant inhibition of cancer cell growth by targeting specific growth factors and enzymes associated with tumor progression .
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have also been recognized for their anti-inflammatory activities. Research has demonstrated that certain derivatives can effectively reduce inflammation markers in vitro and in vivo models.
Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various oxadiazole derivatives in animal models. The findings indicated a marked reduction in inflammation-related symptoms when treated with these compounds, suggesting their potential application in treating inflammatory diseases .
Analgesic Properties
Research into the analgesic effects of oxadiazole derivatives has revealed promising results. Compounds similar to this compound have been shown to alleviate pain in various experimental setups.
Case Study: Pain Management
In a controlled study, the analgesic effects of specific oxadiazole derivatives were assessed using pain models in rodents. The results indicated significant pain relief comparable to standard analgesics, highlighting the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and uses.
Benzamide Derivatives: Compounds like N-(1,3,4-oxadiazol-2-yl)benzamides have been studied for their biological activities.
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide stands out due to its specific combination of the oxadiazole ring and benzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
The molecular characteristics of this compound are essential for understanding its biological activity. The compound can be represented by the following chemical data:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O |
| Molecular Weight | 296.34 g/mol |
| LogP | 3.9552 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.492 Ų |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reaction : The phenyl group is introduced via a substitution reaction.
- Final Coupling : The benzamide core is synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.
Biological Activity
Research has shown that derivatives of the oxadiazole ring exhibit a variety of biological activities:
Anticancer Activity
This compound has demonstrated significant anticancer properties. A study showed that compounds containing the oxadiazole moiety exhibited inhibitory potency against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mean IC50 values for these compounds ranged around 92.4 µM across a panel of eleven cancer cell lines .
Antimicrobial and Antiviral Properties
1,2,4-Oxadiazole derivatives have also been noted for their antimicrobial and antiviral activities. They have shown effectiveness against several bacterial strains and viruses, suggesting a broad-spectrum potential in treating infections .
The mechanism of action for this compound involves interactions with specific enzymes or receptors within biological pathways:
- Inhibition of Enzymes : Compounds in this class have been reported to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular processes.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on Anticancer Activity : A recent investigation into the anticancer properties revealed that modifications to the oxadiazole ring enhanced its potency against specific cancer types .
- Antimicrobial Activity Assessment : Another study assessed the compound's effectiveness against various pathogens and found promising results in inhibiting bacterial growth .
- Pharmacokinetic Studies : Research on pharmacokinetics indicated favorable absorption and distribution characteristics in vivo, which are crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
